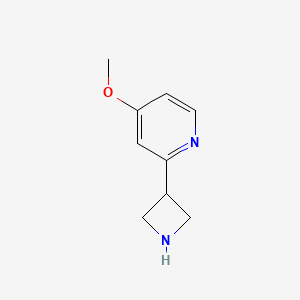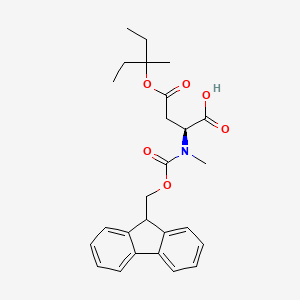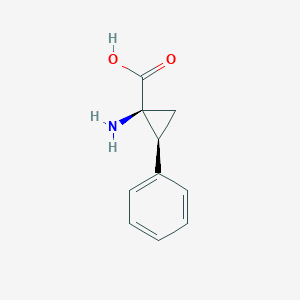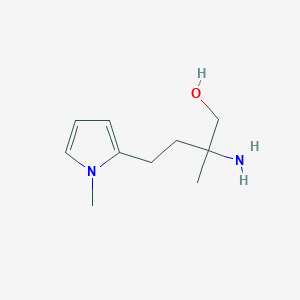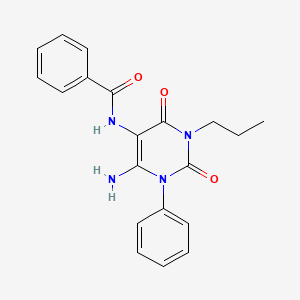
N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a complex organic compound with a unique structure that includes a pyrimidine ring, an amino group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide typically involves the reaction of 6-aminouracil with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzamide linkage. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxyl derivatives of the pyrimidine ring.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit DNA polymerase, leading to the disruption of DNA replication in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- **N-(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-butyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- **N-(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-butyl-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}acetamide
Uniqueness
N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is unique due to its specific structural features, such as the combination of a pyrimidine ring with a benzamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
937804-86-9 |
|---|---|
Fórmula molecular |
C20H20N4O3 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-(6-amino-2,4-dioxo-1-phenyl-3-propylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C20H20N4O3/c1-2-13-23-19(26)16(22-18(25)14-9-5-3-6-10-14)17(21)24(20(23)27)15-11-7-4-8-12-15/h3-12H,2,13,21H2,1H3,(H,22,25) |
Clave InChI |
HBEDLESLHKMVHO-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



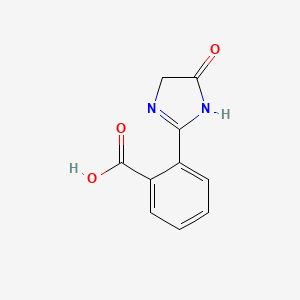
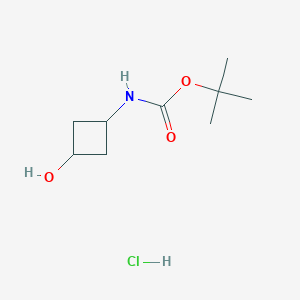
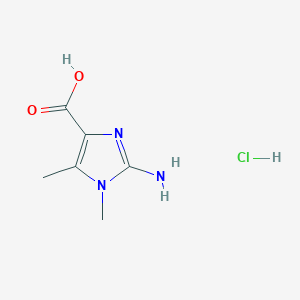
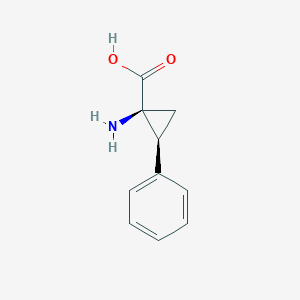
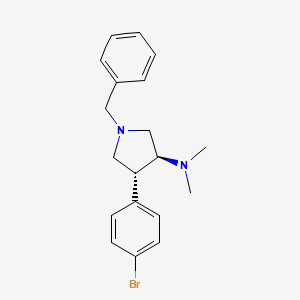
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
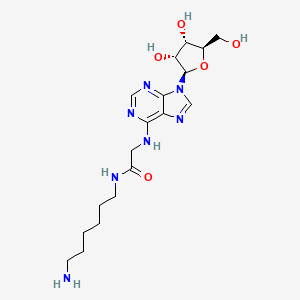
![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)
